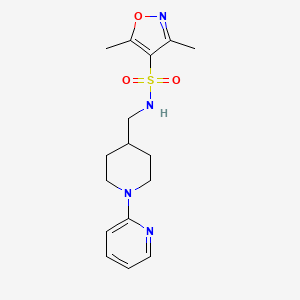

3,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide

Description

Historical Evolution of Isoxazole Sulfonamides in Scientific Literature

The integration of isoxazole and sulfonamide moieties in medicinal chemistry traces its origins to early 20th-century antibacterial research. Sulfonamides emerged as the first synthetic antibiotics with the 1932 discovery of sulfamidochrysoidin (Prontosil), which acted as a prodrug releasing p-aminophenylsulfonamide. This breakthrough validated sulfonamides as bacteriostatic agents targeting folic acid biosynthesis. Parallel developments in heterocyclic chemistry during the 1950s–1960s introduced isoxazole derivatives, such as azomycin-inspired metronidazole, which combined nitroimidazole scaffolds with antibacterial properties.

The fusion of these pharmacophores began in the late 20th century, driven by advances in synthetic methodologies. For instance, microwave-assisted reactions enabled efficient construction of 5-aminoisoxazole sulfonamides, as demonstrated in the synthesis of inhibitors targeting human carbonic anhydrase isoforms. Structural innovations included appending sulfonamide groups to isoxazole cores at the 4-position, enhancing hydrogen-bonding capabilities critical for enzyme inhibition.

Table 1: Key Milestones in Isoxazole Sulfonamide Development

Research Significance in Medicinal Chemistry

The structural hybrid 3,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide exemplifies modern rational drug design. Its core features three pharmacologically active regions:

- Isoxazole ring : Provides metabolic stability and π-π stacking interactions via aromaticity.

- Sulfonamide group : Enhances solubility and enables hydrogen bonding with enzymatic targets (e.g., carbonic anhydrases).

- Piperidine-pyridine appendage : Introduces conformational flexibility and potential kinase or receptor modulation.

Recent studies highlight its mechanism-specific potential. For example, benzenesulfonamide-isoxazole hybrids inhibit carbonic anhydrase II (K~i~ = 0.5–49.3 nM) by coordinating the catalytic zinc ion via the sulfonamide group. Additionally, isoxazolo[5,4-b]pyridine sulfonamides exhibit antibacterial activity against Pseudomonas aeruginosa (MIC = 125–500 µg/mL), suggesting broad applicability.

Table 2: Structural Comparison of Representative Isoxazole Sulfonamides

Current Investigative Landscape and Research Gaps

Contemporary research focuses on three axes:

- Synthetic Optimization : Microwave-assisted cyclocondensation reduces reaction times for isoxazole formation (e.g., 30 minutes vs. 24 hours conventional). Recent protocols employ 2-cyano-N-(4-sulfamoylphenyl)acetamide and hydroxymoyl chlorides under triethylamine catalysis.

- Target Diversification : Beyond carbonic anhydrases, preliminary data suggest interactions with bacterial dihydrofolate reductase and eukaryotic kinases due to the pyridine-piperidine moiety.

- Structure-Activity Relationships (SAR) : Substitutions at the isoxazole C4 position significantly modulate potency. For instance, 3,5-dimethyl groups enhance membrane permeability versus bulkier aryl substituents.

However, critical gaps persist:

- Target Identification : The precise molecular targets of piperidine-pyridine-modified derivatives remain unvalidated.

- In Vivo Efficacy : Most studies are limited to in vitro enzymatic or antimicrobial assays.

- Synthetic Scalability : Multi-step sequences (e.g., reductive amination for piperidine coupling) hinder gram-scale production.

Table 3: Recent Synthetic Approaches to Isoxazole Sulfonamides

Properties

IUPAC Name |

3,5-dimethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S/c1-12-16(13(2)23-19-12)24(21,22)18-11-14-6-9-20(10-7-14)15-5-3-4-8-17-15/h3-5,8,14,18H,6-7,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCLBKQUSFQTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the tetrahydroisoquinoline derivative followed by acylation with an ethoxyphenyl moiety. The synthetic pathway is crucial for ensuring the purity and biological efficacy of the compound.

Biological Mechanisms

The compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide may modulate GPCR activity, influencing intracellular signaling pathways that regulate cell proliferation and apoptosis .

- Neuroprotective Effects : In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a neuroprotective agent against neurodegenerative diseases .

- Anticancer Properties : Preliminary studies indicate that the compound may inhibit tumor cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacological Effects

The pharmacological profile of N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide includes:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Inhibits tumor growth | |

| Neuroprotective | Protects neuronal cells |

Case Studies

Several studies have investigated the biological activity of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of the compound in a rat model of Parkinson's disease led to significant improvements in motor function and reduced neuronal loss in the substantia nigra .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that treatment with the compound resulted in dose-dependent inhibition of cell viability and induction of apoptosis markers such as caspase activation .

- In Vivo Efficacy : Animal studies have indicated that the compound can significantly reduce tumor size in xenograft models when administered at therapeutic doses .

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives can range from 20 to 25 μg/mL, indicating potent activity compared to standard antibiotics like cefazolin .

Anticancer Potential

Isoxazole derivatives are also being explored for their anticancer properties. Studies suggest that the incorporation of piperidine and pyridine moieties enhances the cytotoxic effects against cancer cell lines. For example, Mannich bases derived from isoxazole structures have been reported to exhibit significant anticancer activity, making them candidates for further development in cancer therapeutics .

Example Synthesis Route

- Starting Materials : Pyridine derivatives, piperidine derivatives, and isoxazole precursors.

- Reagents : Appropriate catalysts and solvents (e.g., ethanol or water).

- Conditions : Heating under reflux or ambient temperature for specified durations.

Case Studies

Several studies have evaluated the efficacy of similar compounds in clinical settings:

- Study on Antibacterial Activity : A recent study tested a series of isoxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the piperidine structure significantly influenced antibacterial potency .

- Cytotoxicity Assessment : In vitro studies have shown that certain isoxazole-based compounds exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 3,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide with two analogs from :

Analysis of Structural Impact on Activity

Target Compound vs. 15b: The pyridin-2-yl group in the target compound replaces the methylamino and cyclobutenedione moieties in 15b. Pyridine’s aromaticity may facilitate π-π stacking in the RNAP switch region, while the absence of a cyclobutenedione ring could reduce steric hindrance, improving binding kinetics .

Target Compound vs. 15 :

- Compound 15 incorporates a 4-difluoromethoxybenzyl group, introducing electron-withdrawing fluorine atoms. This modification likely increases metabolic stability and membrane permeability compared to the target compound’s pyridine group .

- However, the benzyl group’s bulkiness might limit access to hydrophobic RNAP pockets, whereas the pyridine’s compact structure could improve selectivity.

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

- Lipophilicity (logP) : The pyridin-2-yl group (target compound) is less lipophilic than 15 ’s difluoromethoxybenzyl group, suggesting better aqueous solubility but reduced blood-brain barrier penetration.

- Metabolic Stability : Fluorinated groups (as in 15 ) resist oxidative metabolism, whereas pyridine rings may undergo CYP450-mediated oxidation, shortening half-life.

- Selectivity: The target compound’s pyridine moiety could reduce off-target effects compared to 15b’s methylamino group, which might interact with mammalian kinases.

Research Findings and Implications

- Binding Mode : X-ray crystallography of related compounds (e.g., 15b ) confirms that the isoxazole-sulfonamide scaffold binds the RNAP switch region, a conserved site in bacterial transcription . The pyridin-2-yl group in the target compound is hypothesized to form a hydrogen bond with RNAP residue β’DosR, a critical interaction absent in 15b and 15 .

- Activity Data Gap : While explicit IC₅₀ values for the target compound are unavailable in , its structural similarity to 15b (tested against E. coli RNAP) suggests comparable inhibitory activity (likely low μM range).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling between 3,5-dimethylisoxazole-4-sulfonyl chloride and (1-(pyridin-2-yl)piperidin-4-yl)methanamine. Reaction optimization should focus on:

- Base Selection : Use tertiary amines like N-methylpiperidine to minimize racemization and side reactions .

- Temperature Control : Maintain temperatures below 40°C to prevent decomposition of the sulfonyl chloride intermediate.

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability testing should include:

- Temperature/Humidity Stress : Accelerated degradation studies at 40°C/75% RH over 4 weeks, with periodic sampling .

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess structural integrity of the pyridine and isoxazole moieties.

- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., hydrolyzed sulfonamide or oxidized piperidine derivatives) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved, particularly for kinase inhibition assays?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate buffer) to minimize variability in enzyme activity .

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to validate assay sensitivity .

- Data Normalization : Use statistical tools (e.g., Grubbs’ test) to identify outliers and reconcile discrepancies caused by impurities or solvent effects .

Q. What strategies are effective for optimizing the selectivity of this compound against off-target receptors in neurological studies?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the piperidine’s methyl group to sterically hinder off-target binding. For example, replace the methyl with bulkier groups (e.g., cyclopropyl) .

- Computational Modeling : Perform molecular docking simulations using PyRx or AutoDock to predict interactions with GPCRs or ion channels .

- In vitro Profiling : Screen against panels of related receptors (e.g., serotonin or dopamine receptors) to quantify selectivity ratios .

Q. How can researchers validate the compound’s mechanism of action when conflicting data arise from cell-based vs. cell-free assays?

- Methodological Answer :

- Redundancy Testing : Repeat cell-free assays with purified target proteins to rule out interference from cellular components (e.g., ATPases) .

- Chemical Biology Probes : Use photoaffinity labeling or click chemistry to confirm direct target engagement in live cells .

- Pathway Analysis : Combine RNA-seq and phosphoproteomics to identify downstream effects consistent with the proposed mechanism .

Q. What analytical methods are most reliable for quantifying trace impurities in bulk batches of this compound?

- Methodological Answer :

- HPLC-UV/HRMS : Employ a C18 column with gradient elution (acetonitrile/ammonium acetate buffer) to resolve impurities like unreacted sulfonyl chloride or dealkylated byproducts .

- NMR Spectroscopy : Use ¹H-¹³C HSQC to detect structural anomalies (e.g., N-oxide formation on the pyridine ring) .

- Limit Tests : Follow ICH Q3A guidelines, setting thresholds for known process-related impurities (e.g., ≤0.15% for any single impurity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.